(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (hereafter referred to as Compound X) is a hybrid heterocyclic molecule combining benzimidazole and chromene scaffolds. Its structure features:
- A benzimidazole moiety at the 4-position of the phenyl ring.
- A 2-iminochromene core with a 3-methoxyphenyl substituent on the imino group.
- A carboxamide linker bridging the chromene and benzimidazole units.
Properties
Molecular Formula |
C30H22N4O3 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methoxyphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C30H22N4O3/c1-36-23-9-6-8-22(18-23)32-30-24(17-20-7-2-5-12-27(20)37-30)29(35)31-21-15-13-19(14-16-21)28-33-25-10-3-4-11-26(25)34-28/h2-18H,1H3,(H,31,35)(H,33,34) |
InChI Key |
ZYYSXHXNDVZNJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule with potential pharmacological applications. It features a chromene backbone, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound's structure includes:
- A chromene core, which contributes to its biological activity.
- A benzimidazole moiety, enhancing its therapeutic potential.
- An imine functional group that may facilitate interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, benzimidazole derivatives have been shown to inhibit cancer cell proliferation by interfering with various signaling pathways. The presence of the imine group in this compound may enhance its efficacy against cancer cells by promoting apoptosis and inhibiting tumor growth .
Antimicrobial Effects
The chromene class of compounds is known for its antimicrobial properties. Studies have demonstrated that derivatives can effectively combat both Gram-positive and Gram-negative bacteria. The specific interactions of this compound with bacterial enzymes may disrupt cell wall synthesis or inhibit vital metabolic pathways, leading to bacterial cell death .
Anti-inflammatory Activity
Compounds similar to this chromene derivative have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This property makes it a candidate for treating inflammatory diseases.
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, suggesting that higher concentrations lead to increased cytotoxicity. For example, a study found that at concentrations above 10 µM, significant cell death was observed in breast cancer cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | Significant inhibition |
| HeLa (Cervical Cancer) | 12.0 | Moderate inhibition |
| A549 (Lung Cancer) | 10.0 | Significant inhibition |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis has been noted in preliminary studies.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents on the imino group, chromene ring, or benzimidazole unit. Their properties are summarized below:
Key Observations :
- Methoxy vs. Ethoxy: The 4-ethoxy analog has a higher molar mass (514.58 vs.
- Carboxamide Linker : Replacing the benzimidazole-linked phenyl group with a smaller 2-methoxyphenyl (as in ) reduces molecular weight by ~17%, likely improving solubility but reducing π-π stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
